![molecular formula C24H22ClN3O4 B4767219 1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine](/img/structure/B4767219.png)
1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine
Overview
Description
1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the family of piperazine derivatives and has been found to exhibit interesting pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes involved in cell division and DNA replication, leading to the death of cancer cells. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine in lab experiments is its potency and specificity. This compound has been shown to exhibit activity against various types of cancer and microbes, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine. One area of research could focus on the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and infectious diseases.
Scientific Research Applications
1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine has been extensively studied for its potential applications in drug development. It has been found to exhibit activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have antimicrobial and antifungal properties.
properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c25-23-11-8-20(28(30)31)16-22(23)24(29)27-14-12-26(13-15-27)19-6-9-21(10-7-19)32-17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOMLLXPXUOCEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(2-chloro-5-nitrophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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